Diethyl (2,6-Dimethoxyphenyl)phosphonate
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Overview
Description
Diethyl (2,6-Dimethoxyphenyl)phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,6-Dimethoxyphenyl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an aryl halide to form the desired phosphonate. This reaction typically requires heating and can be catalyzed by a base .
Another method involves the palladium-catalyzed cross-coupling of dialkylphosphite with aromatic electrophiles. This method is efficient and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions due to their simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,6-Dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,6-Dimethoxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of diethyl (2,6-dimethoxyphenyl)phosphonate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2,6-dimethylphenyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dialkyl (2-oxopropyl)phosphonates
Uniqueness
Diethyl (2,6-Dimethoxyphenyl)phosphonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .
Properties
Molecular Formula |
C12H19O5P |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-10(14-3)8-7-9-11(12)15-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
UTEDRIVRNMQUML-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=C1OC)OC)OCC |
Origin of Product |
United States |
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